![molecular formula C26H22N2O5S B2848913 methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005061-83-5](/img/structure/B2848913.png)
methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic compound known for its unique structural attributes. With a fused pyrrolo[3,4-d]isoxazole core, it stands out for its multifaceted potential in various scientific fields, from medicinal chemistry to materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation of methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate typically involves multiple synthetic steps:
Starting Materials
4-(methylthio)aniline
Benzoyl chloride
Isocyanides
Cycloaddition reagents
Reaction Conditions
Acylation: Benzoylation of 4-(methylthio)aniline using benzoyl chloride in the presence of a base such as triethylamine.
Cyclization: Formation of the pyrrolo[3,4-d]isoxazole core via a cycloaddition reaction between the intermediate and isocyanides under inert conditions, such as nitrogen or argon atmosphere.
Industrial Production Methods
In an industrial setting, production scales up by optimizing reaction yields, using continuous flow chemistry, and employing robust purification methods like crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate can undergo oxidative reactions, where the methylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction
The compound can be reduced at specific sites, particularly the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride, forming corresponding alcohols.
Substitution
Electrophilic aromatic substitution can occur on the phenyl rings, where halogenation, nitration, or sulfonation introduces various functional groups under suitable conditions (e.g., halogenation with bromine in the presence of a catalyst).
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substituents for EAS: : Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: : Sulfoxides and sulfones
Reduction: : Alcohol derivatives
Substitution: : Halogenated, nitrated, or sulfonated products
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : As a precursor in the synthesis of catalytic compounds.
Polymer Science: : In the development of new polymer materials with enhanced properties.
Biology
Enzyme Inhibition: : Studies suggest it could inhibit specific enzymes due to its unique structure.
Antimicrobial Agents: : Potential use in developing antimicrobial agents.
Medicine
Drug Design: : As a lead compound in drug design for targeting specific proteins and enzymes.
Industry
Material Science: : In the creation of advanced materials for electronics and nanotechnology.
Mecanismo De Acción
The compound's mechanism of action in biological systems often involves:
Molecular Targets: : Binding to active sites on enzymes or receptors.
Pathways: : Modulating biochemical pathways by inhibiting or activating specific proteins.
The fused pyrrolo[3,4-d]isoxazole core allows for strong interactions with protein targets, often leading to inhibition or modulation of enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-methylthio)phenyl derivatives: : Structurally similar but with different substituents leading to varied biological activities.
Pyrrolo[3,4-d]isoxazole compounds: : Similar core structure but different functional groups influencing their properties.
Highlighting Uniqueness
What sets methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate apart is its combination of the pyrrolo[3,4-d]isoxazole core with specific substituents, making it a versatile candidate for various applications from medicinal chemistry to material sciences.
This compound’s multifaceted nature and the complexity make it an exciting subject for continued research and application across diverse scientific domains. What are your thoughts on exploring more compounds like this?
Propiedades
IUPAC Name |
methyl 4-[3-(4-methylsulfanylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S/c1-32-26(31)17-8-12-18(13-9-17)27-24(29)21-22(16-10-14-20(34-2)15-11-16)28(33-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRMDEFPEGIYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2848830.png)
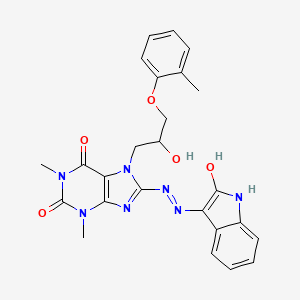
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B2848832.png)
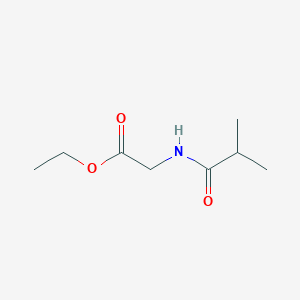
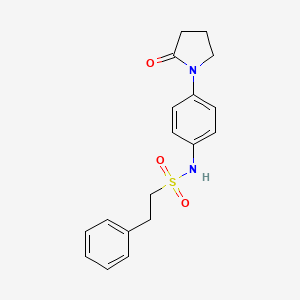
![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)
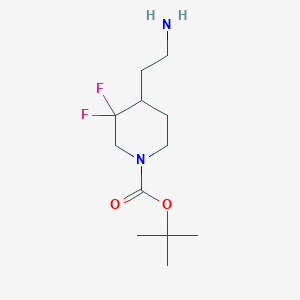
![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)
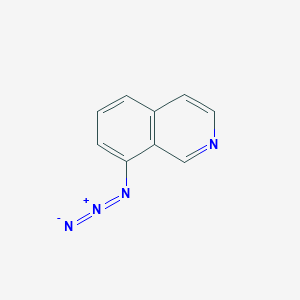
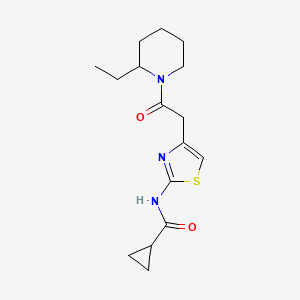
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848848.png)
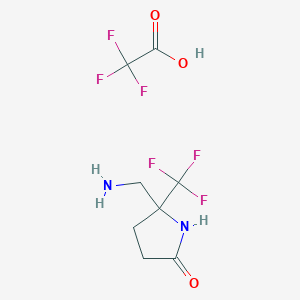
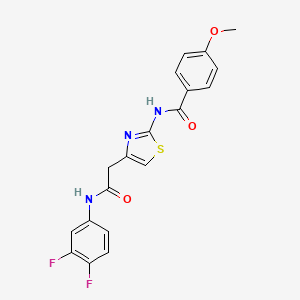
![5-[2-(2-methylphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2848853.png)
